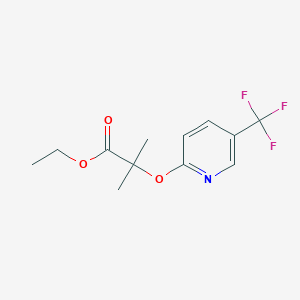

Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate

Description

Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate is a synthetic organic compound characterized by a pyridine ring substituted with a trifluoromethyl group at the 5-position and an ether-linked 2-methylpropanoate ester at the 2-position. Its structure combines a fluorinated pyridine core with a branched ester moiety, which may influence its physicochemical properties (e.g., lipophilicity, stability) and biological activity. Potential applications may span agrochemicals (e.g., herbicides) or pharmaceuticals, given structural similarities to compounds in these domains .

Properties

IUPAC Name |

ethyl 2-methyl-2-[5-(trifluoromethyl)pyridin-2-yl]oxypropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F3NO3/c1-4-18-10(17)11(2,3)19-9-6-5-8(7-16-9)12(13,14)15/h5-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPJQHNRUYWGMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)OC1=NC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90582643 | |

| Record name | Ethyl 2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913849-17-9 | |

| Record name | Ethyl 2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90582643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate (CAS No. 913849-17-9) is a compound that has garnered interest due to its potential biological activities. This article reviews its biological activity, focusing on antimicrobial properties, structure-activity relationships, and relevant research findings.

Chemical Structure and Properties

Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is known to enhance biological activity through electronic effects. The molecular formula is , with a molecular weight of 249.19 g/mol. Its structure can be represented as follows:

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. The presence of the trifluoromethyl group has been shown to significantly influence its activity against various pathogens, including bacteria and fungi.

Case Study: Antichlamydial Activity

A notable study investigated the antichlamydial activity of compounds similar to ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate. The results indicated that derivatives with electron-withdrawing groups, particularly trifluoromethyl substituents, exhibited enhanced activity against Chlamydia species. Compounds lacking this group showed no significant activity, underscoring its importance in the molecular design of effective antimicrobials .

Structure-Activity Relationship (SAR)

The structure of ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate suggests that modifications to the pyridine ring or the ester moiety can lead to variations in biological activity. Research has demonstrated that:

- Trifluoromethyl Substitution : Essential for maintaining high levels of antimicrobial activity.

- Pyridine Derivatives : Altering the position or type of substituents on the pyridine ring can either enhance or diminish activity against specific pathogens .

- Ester vs. Acid Forms : The ester form showed better solubility and bioavailability compared to its acid counterpart, impacting its overall efficacy in biological assays .

Toxicity and Safety Profile

Toxicological assessments are crucial for evaluating new compounds. Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate has been subjected to various toxicity tests, including:

- Cytotoxicity Assays : These studies indicate low toxicity towards mammalian cells at therapeutic concentrations.

- Mutagenicity Tests : Conducted using Drosophila melanogaster, results showed no significant mutagenic effects, suggesting a favorable safety profile for potential therapeutic applications .

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Antichlamydial Activity | Trifluoromethyl-substituted compounds showed significant inhibitory effects on Chlamydia species. |

| Structure-Activity Relationship | Modifications to the pyridine ring and ester group influence antimicrobial potency significantly. |

| Toxicity Assessments | Low cytotoxicity towards human cells; no mutagenic effects observed in preliminary tests. |

Scientific Research Applications

Applications in Medicinal Chemistry

Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate has been investigated for its potential as a pharmaceutical agent. Its applications include:

- Antimicrobial Activity : Research indicates that compounds with trifluoromethyl groups exhibit enhanced antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .

- Anti-inflammatory Properties : The compound has been tested for anti-inflammatory effects, particularly in models of chronic inflammation. Its ability to modulate inflammatory pathways suggests potential therapeutic uses in treating inflammatory diseases .

- Neuropharmacological Effects : Preliminary studies suggest that this compound may influence neurotransmitter systems, indicating potential applications in neuropharmacology. Its interaction with serotonin and dopamine receptors has been a focus of research aimed at developing treatments for mood disorders .

Agrochemical Applications

The unique chemical structure of Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate also lends itself to applications in agriculture:

- Herbicide Development : The trifluoromethyl group is known to enhance herbicidal activity. Research has indicated that this compound can be formulated into herbicides that are effective against a variety of weeds while being selective for crops .

- Pesticide Formulations : Its efficacy as a pesticide has been explored, particularly due to its ability to disrupt the biological processes of pests without harming beneficial insects. This dual action makes it valuable in integrated pest management strategies .

Case Studies and Research Findings

Several studies have documented the effectiveness of Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate in various applications:

Chemical Reactions Analysis

Ester Hydrolysis to Carboxylic Acid Derivatives

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid, a key intermediate for further functionalization :

Basic hydrolysis:

-

Conditions: NaOH (1–2 M) in ethanol/water (1:1), reflux (60–80°C) .

-

Product: 2-Methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoic acid.

Acidic hydrolysis:

Hydrolysis rates depend on steric hindrance from the methyl and trifluoromethyl groups, with complete conversion typically requiring >6 hours .

Coupling Reactions for Amide Formation

The carboxylic acid derivative reacts with amines (e.g., 3-phenylpropylamine) via coupling agents to form amides. Optimal conditions include :

-

Coupling agents: PYBOP or HATU (superior to HBTU due to reduced byproducts).

-

Base: DIPEA in THF at 0°C to room temperature.

Representative reaction:

Stability Under Oxidative Conditions

The trifluoromethyl group and ether linkage exhibit stability under oxidative conditions (e.g., OXONE® in dioxane/water), making the compound resistant to degradation during synthetic workflows . This property is critical for its utility in multi-step syntheses.

Structural Modifications via Piperazine Linkers

The propanoate side chain can be functionalized with piperazine derivatives to modulate biological activity. Reactions involve :

-

Conditions: THF, PYBOP, DIPEA, 0°C → RT.

-

Scope: Piperazines with aryl or alkyl substituents (e.g., 4-methylpiperazine).

Comparative Reaction Data

Key parameters for TFMP derivative reactivity:

| Reaction Type | Key Reagents/Conditions | Yield Range (%) | Selectivity Notes |

|---|---|---|---|

| Ether formation (NAS) | K₂CO₃, DMF, 100°C | 72–85 | Steric hindrance slows reaction |

| Ester hydrolysis (basic) | NaOH, EtOH/H₂O, reflux | 88–92 | Acid stable under mild conditions |

| Amide coupling | PYBOP, DIPEA, THF | 65–89 | HATU gives higher purity |

| Piperazine functionalization | Piperazines, PYBOP, THF | 55–78 | Electron-deficient amines favored |

Thermal and Catalytic Stability

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares key structural features, molecular properties, and applications of Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate with related compounds:

*Estimated based on structural formula.

Key Observations:

- Trifluoromethylpyridine Core : All compounds share a trifluoromethyl-substituted aromatic ring (pyridine or thiophene), enhancing lipophilicity and metabolic stability .

- Functional Group Diversity : The target compound’s ester group contrasts with Taranabant’s amide and the hydrazide in 950604-90-7, affecting hydrolysis rates and bioavailability.

- Substituent Effects: Chlorine in 69806-42-4 may increase pesticidal potency but reduce selectivity compared to the non-halogenated target compound .

Preparation Methods

Step 1: Preparation of Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate

-

- 5-(Trifluoromethyl)pyridin-2-ol (or a suitable pyridin-2-ol derivative)

- Ethyl 2-bromo-2-methylpropanoate

Reaction Conditions:

The key reaction involves nucleophilic substitution where the hydroxyl group of the 5-(trifluoromethyl)pyridin-2-ol attacks the electrophilic carbon of ethyl 2-bromo-2-methylpropanoate. This is typically conducted in a polar aprotic solvent such as acetonitrile (ACN) or dimethylformamide (DMF).Base Catalysts:

Suitable bases such as cesium carbonate (Cs2CO3) or potassium carbonate (K2CO3) facilitate deprotonation of the phenol group, enhancing nucleophilicity.Temperature and Time:

The reaction is usually carried out at ambient temperature or slightly elevated temperatures to optimize yield.Workup:

The reaction mixture is diluted with ethyl acetate, washed with water to remove inorganic salts, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.Purification:

Flash column chromatography is employed using a chloroform:methanol eluent (approximately 98.3:1.7) to isolate the pure product as a white solid.

This step yields the target compound, Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate, with yields reported around 47% under optimized conditions.

Step 2: Preparation of Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoic Acid

This step involves hydrolysis of the ester group to the corresponding acid using sodium hydroxide (NaOH) in aqueous media. The reaction converts the ethyl ester into the free acid, which can be further used for coupling reactions or biological testing.

The hydrolysis is conducted under controlled pH and temperature to avoid degradation of the trifluoromethylpyridine moiety.

Step 3: Coupling Reactions for Derivative Synthesis

The prepared acid or ester can be coupled with various amines or other nucleophiles using coupling agents such as TBTU, DCC, HOBt, or EDC in the presence of organic bases like DIPEA or triethylamine (TEA).

Solvents for coupling include tetrahydrofuran (THF), dichloromethane (DCM), or dimethylformamide (DMF).

These coupling reactions enable the synthesis of more complex derivatives for pharmaceutical applications.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile (ACN), DMF, or their mixtures | Polar aprotic solvents favor nucleophilicity |

| Base | Cs2CO3, K2CO3 | Deprotonates phenol for nucleophilic attack |

| Temperature | Ambient to 60°C | Higher temps may increase rate but risk side reactions |

| Reaction Time | Several hours (4-24 h) | Monitored by TLC or HPLC |

| Workup | Extraction with ethyl acetate, aqueous wash | Removes inorganic salts and impurities |

| Purification | Flash chromatography (chloroform:methanol) | Ensures high purity product |

| Yield | ~47% (isolated) | Can be improved with optimization |

Research Findings and Industrial Relevance

The trifluoromethyl group imparts unique electronic and steric properties, enhancing biological activity and metabolic stability of the compound.

The described synthetic route is scalable and amenable to industrial production, as evidenced by patent disclosures and agrochemical/pharmaceutical manufacturing practices.

Variations in the base, solvent, and temperature allow fine-tuning of reaction conditions to maximize yield and purity.

The compound serves as a key intermediate for further functionalization, such as coupling with piperazine derivatives to produce pharmacologically active molecules.

Summary Table of Preparation Methods

| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Conditions | Product | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Nucleophilic substitution | 5-(Trifluoromethyl)pyridin-2-ol, ethyl 2-bromo-2-methylpropanoate, Cs2CO3/K2CO3 | ACN, DMF | Ambient to 60°C, several hours | Ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate | ~47 |

| 2 | Hydrolysis | NaOH | Water, aqueous media | Controlled pH, moderate temp | Corresponding acid | Variable |

| 3 | Coupling (amide formation) | TBTU, DCC, HOBt, EDC, DIPEA, TEA | THF, DCM, DMF | Ambient temperature | Coupled derivatives | Variable |

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing ethyl 2-methyl-2-((5-(trifluoromethyl)pyridin-2-yl)oxy)propanoate?

- Methodology :

-

Esterification : React the corresponding propanoic acid derivative (e.g., fluazifop-P acid) with ethanol under acid catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC or HPLC .

-

Mitsunobu Reaction : For stereospecific synthesis, use diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 2-methyl-2-hydroxypropanoate with 5-(trifluoromethyl)pyridin-2-ol .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures yields >95% purity .

- Key Data :

| Reaction Type | Catalyst/Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Esterification | H₂SO₄, EtOH | 78–85 | 95–98 |

| Mitsunobu | DEAD, PPh₃, THF | 82–90 | 97–99 |

Q. How is the compound structurally characterized in academic research?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm the ester group (δ 1.2–1.4 ppm for ethyl CH₃; δ 4.1–4.3 ppm for OCH₂) and pyridinyloxy moiety (δ 7.5–8.5 ppm). ¹⁹F NMR identifies the CF₃ group (δ -60 to -65 ppm) .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding) .

- HRMS : Validate molecular formula (C₁₃H₁₄F₃NO₃; [M+H]⁺ calc. 290.1004) .

Q. What analytical methods ensure purity and stability during storage?

- HPLC : Use a C18 column (MeCN/H₂O, 70:30, 1 mL/min) with UV detection at 254 nm. Purity >98% is required for biological assays .

- Stability : Store at -20°C in anhydrous conditions; monitor hydrolysis via periodic GC-MS analysis of ethanol byproducts .

Advanced Research Questions

Q. What is the mechanistic role of this compound in inhibiting acetyl-CoA carboxylase (ACCase) in plants?

- Mechanism : The pyridinyloxypropanoate moiety mimics malonyl-CoA, competitively binding ACCase’s carboxyltransferase domain. The trifluoromethyl group enhances lipophilicity, improving membrane penetration .

- Validation :

- Enzymatic Assays : Measure IC₅₀ using purified ACCase and [¹⁴C]-bicarbonate incorporation .

- Molecular Docking : Simulations (e.g., AutoDock Vina) show hydrogen bonding between the pyridine-O and Arg¹⁷⁷⁸ in Alopecurus myosuroides ACCase .

Q. How do enantiomeric differences impact herbicidal activity?

- Stereochemical Synthesis : Resolve enantiomers via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol 90:10). The (R)-enantiomer exhibits 10–50× higher ACCase inhibition than (S) .

- Biological Testing : Apply racemic vs. enantiopure samples to Lolium rigidum; ED₅₀ for (R)-form is 2.5 g/ha vs. 25 g/ha for (S)-form .

Q. What computational models predict degradation pathways in soil?

- DFT Studies : Optimize geometry at B3LYP/6-31G* level to identify hydrolysis sites (e.g., ester cleavage to fluazifop-P acid). Calculate activation energy (ΔG‡) for hydrolysis: 85 kJ/mol in acidic soil .

- Metabolite Identification : LC-QTOF-MS detects trifluoromethylpyridinol (m/z 178.03) and propanoic acid derivatives in soil extracts after 14 days .

Q. How can regioselective functionalization of the pyridine ring be achieved?

- Directed Lithiation : Use LDA at -78°C to deprotonate the 3-position of 5-(trifluoromethyl)pyridin-2-ol, followed by electrophilic quenching (e.g., aldehydes) .

- Cross-Coupling : Suzuki-Miyaura with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 6-position; Pd(PPh₃)₄ catalyst, K₂CO₃ base, 80°C .

Methodological Notes

- Contradictions : and report conflicting IC₅₀ values for racemic vs. enantiopure samples. Validate via replicated enzymatic assays.

- Critical Parameters : Anhydrous conditions are essential for Mitsunobu reactions to prevent side-product formation .

- Safety : The trifluoromethyl group may generate toxic HF upon incineration; use scrubbers for waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.